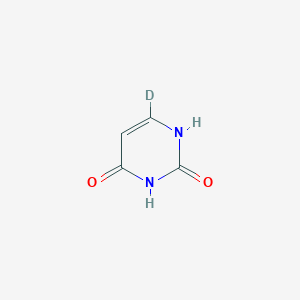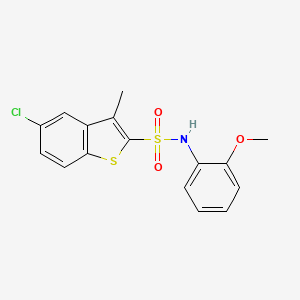
Irak4-IN-24
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Irak4-IN-24 is a potent inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4), a serine/threonine kinase that plays a crucial role in the signaling pathways of toll-like receptors and interleukin-1 receptors. These pathways are essential for innate immune responses and inflammation. Inhibition of IRAK4 has shown promise in treating various inflammatory and autoimmune diseases, as well as certain cancers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Irak4-IN-24 involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions, often using reagents like halides and amines.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to achieve high purity
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and reduce production costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
Irak4-IN-24 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can form oxidized derivatives.
Reduction: Reducing agents can convert certain functional groups within this compound to their reduced forms.
Substitution: This compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and amines are commonly employed in substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Applications De Recherche Scientifique
Irak4-IN-24 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of IRAK4 in various chemical pathways.
Biology: Employed in research to understand the signaling mechanisms of toll-like receptors and interleukin-1 receptors.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases, as well as certain cancers.
Industry: Utilized in the development of new drugs targeting IRAK4-related pathways .
Mécanisme D'action
Irak4-IN-24 exerts its effects by inhibiting the kinase activity of IRAK4. This inhibition prevents the phosphorylation and activation of downstream signaling molecules, such as nuclear factor kappa B (NF-κB). By blocking these pathways, this compound reduces inflammation and promotes cell survival. The molecular targets and pathways involved include toll-like receptors, interleukin-1 receptors, and the myddosome complex .
Comparaison Avec Des Composés Similaires
Similar Compounds
PF-06650833: Another IRAK4 inhibitor with similar therapeutic applications.
BAY 1834845: A selective IRAK4 inhibitor used in research and clinical studies
Uniqueness of Irak4-IN-24
This compound is unique due to its high potency and selectivity for IRAK4. It has shown promising results in preclinical studies, demonstrating significant anti-inflammatory and anti-cancer effects. Additionally, its chemical structure allows for various modifications, making it a versatile compound for further research and development .
Propriétés
Formule moléculaire |
C19H19N5O3 |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
2,2-dimethyl-N-[6-(1-methylpyrazol-4-yl)pyridin-2-yl]-6-oxo-3,7-dihydrofuro[2,3-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C19H19N5O3/c1-19(2)8-11-7-13(17(26)23-18(11)27-19)16(25)22-15-6-4-5-14(21-15)12-9-20-24(3)10-12/h4-7,9-10H,8H2,1-3H3,(H,23,26)(H,21,22,25) |
Clé InChI |
OLOFOTRUTYUWBC-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(O1)NC(=O)C(=C2)C(=O)NC3=CC=CC(=N3)C4=CN(N=C4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


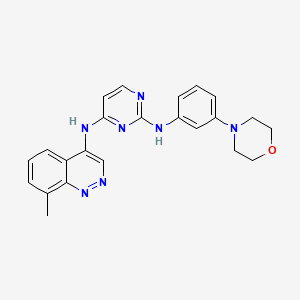
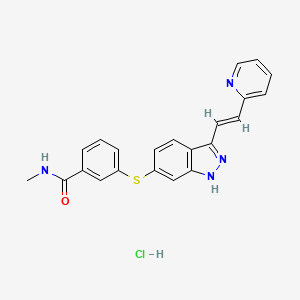
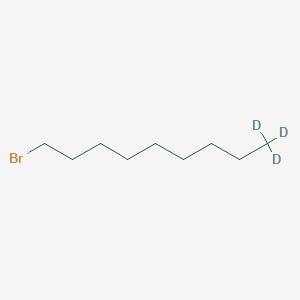
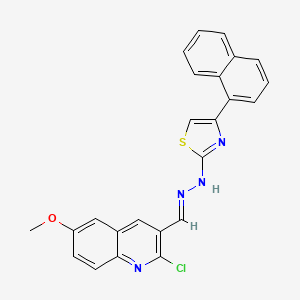
![2-[4-(2,1,3-benzothiadiazol-5-yl)-3-(6-methylpyridin-2-yl)pyrazol-1-yl]-N-(3-fluorophenyl)ethanethioamide](/img/structure/B12396714.png)

![5-bromo-1-[(1R,2R,4R)-3-hydroxy-4-(hydroxymethyl)-2-methoxycyclopentyl]pyrimidine-2,4-dione](/img/structure/B12396727.png)
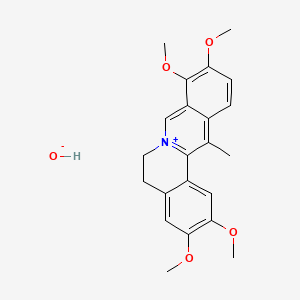

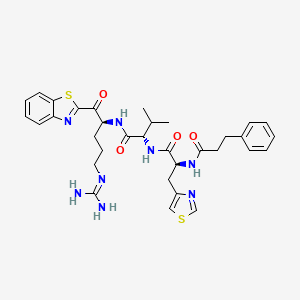

![(3S,9bR)-3-[(1-methylindol-3-yl)methyl]-9b-phenyl-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one](/img/structure/B12396754.png)
